molecular formula C8H12F3NO5 B6215687 3-(azetidin-3-yloxy)propanoic acid, trifluoroacetic acid CAS No. 2355215-73-3

3-(azetidin-3-yloxy)propanoic acid, trifluoroacetic acid

Cat. No.: B6215687
CAS No.: 2355215-73-3
M. Wt: 259.2
InChI Key:
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Description

3-(azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is a compound that combines the structural features of azetidine and propanoic acid, with trifluoroacetic acid as a counterion Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yloxy)propanoic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with a propanoic acid derivative under basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity 3-(azetidin-3-yloxy)propanoic acid on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yloxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions include various functionalized azetidine derivatives, oxo compounds, and reduced forms of the original compound .

Scientific Research Applications

3-(azetidin-3-yloxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with target molecules, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yloxy)propanoic acid is unique due to its combination of the azetidine ring and propanoic acid, which imparts distinct chemical and biological properties. Its trifluoroacetic acid counterion also enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

2355215-73-3

Molecular Formula

C8H12F3NO5

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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